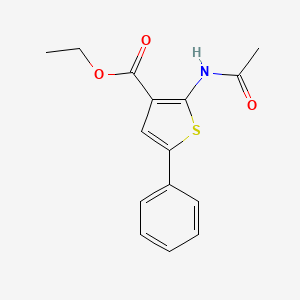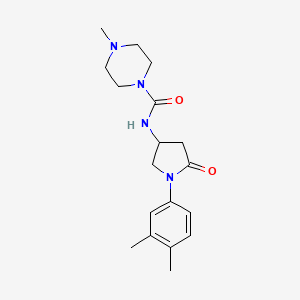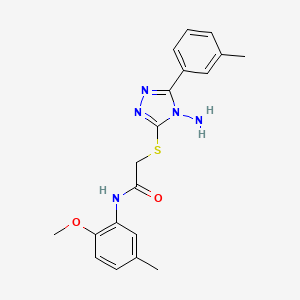![molecular formula C23H23N5O2 B2410930 N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-39-3](/img/structure/B2410930.png)
N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of pyrazole, a class of organic compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . The compound also contains a mesityl group and a p-tolyl group, which are both aromatic and derived from toluene .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the attachment of the N-mesityl and p-tolyl groups. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the N-mesityl and p-tolyl groups. These groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the N-mesityl and p-tolyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the N-mesityl and p-tolyl groups. These groups could affect properties such as the compound’s solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Quantum Mechanical Calculations and Molecular Docking
An exhaustive study using quantum mechanical calculations on a closely related molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, was performed to understand its electronic structure, including molecular electrostatic potentials and the highest occupied and lowest unoccupied molecular orbitals. These insights are crucial for assessing the chemical reactivity of such compounds. Additionally, molecular docking studies have indicated potential anti-amoebic applications by demonstrating how these molecules could inhibit the progression of Entamoeba histolytica, a causative agent of amoebiasis (Shukla & Yadava, 2020).
Antitumor and Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidine analogues has shown that these compounds can exhibit significant biological activities. For example, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives displayed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, highlighting their potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, the synthesis of new heterocycles incorporating the antipyrine moiety, based on 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, revealed promising antimicrobial properties, further emphasizing the diverse applications of these compounds in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Drug Delivery Systems
The solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been addressed through nanotechnology. Albumin nanoparticles and liposomes have been developed for selected compounds to improve their water solubility and bioavailability, demonstrating the importance of drug delivery systems in enhancing the therapeutic potential of these molecules (Vignaroli et al., 2016).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the significance of these compounds in developing diagnostic tools for neuroinflammatory conditions through positron emission tomography (PET) imaging (Damont et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-5-7-18(8-6-14)28-22-19(11-25-28)23(30)27(13-24-22)12-20(29)26-21-16(3)9-15(2)10-17(21)4/h5-11,13H,12H2,1-4H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOWVSROPNNXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)



![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)